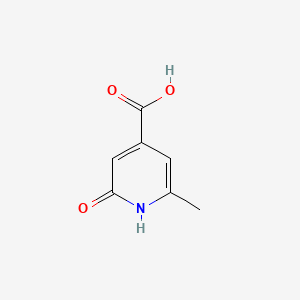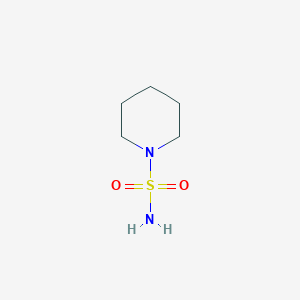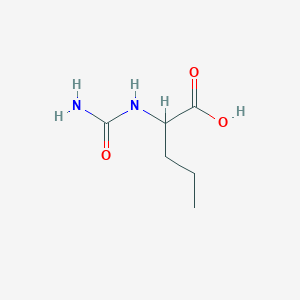
2-(Carbamoylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamoylamino)pentanoic acid, also known as N-(aminocarbonyl)norvaline, is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . This compound is a derivative of norvaline, an amino acid, and contains a carbamoyl group attached to the amino group of the norvaline molecule. It is a white crystalline powder with a melting point of 178-179°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)pentanoic acid can be achieved through the reaction of norvaline with urea under specific conditions. The reaction typically involves heating norvaline with urea in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamoyl group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives where the carbamoyl group is reduced to an amine.
Substitution: Compounds with different functional groups replacing the carbamoyl group.
Scientific Research Applications
2-(Carbamoylamino)pentanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be converted to other amino acids or metabolites through enzymatic reactions. For example, it can be converted to arginine through the action of argininosuccinate synthase, which plays a role in the urea cycle. This conversion is essential for the detoxification of ammonia and the production of nitric oxide, a critical signaling molecule .
Comparison with Similar Compounds
Similar Compounds
Citrulline: An amino acid with a similar structure but with a ureido group instead of a carbamoyl group.
Ornithine: Another amino acid that is a precursor to citrulline and arginine in the urea cycle.
Uniqueness
2-(Carbamoylamino)pentanoic acid is unique due to its specific structure and the presence of the carbamoyl group. This structural feature allows it to participate in unique chemical reactions and metabolic pathways that are distinct from those of citrulline, ornithine, and arginine. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
2-(carbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSQPJHLLWRMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301556 |
Source


|
| Record name | ureidovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55512-99-7 |
Source


|
| Record name | NSC144202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ureidovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
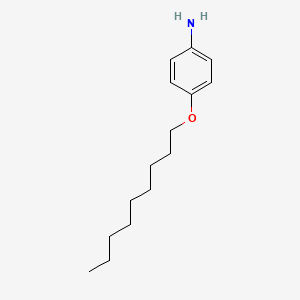
![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)
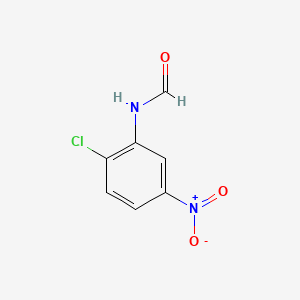
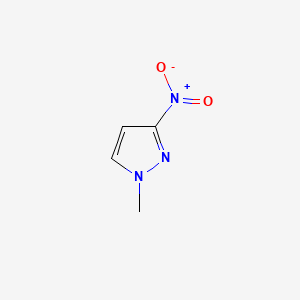
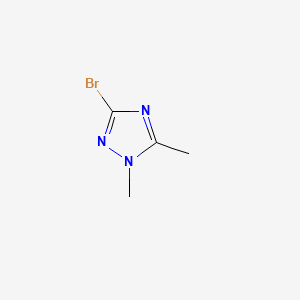
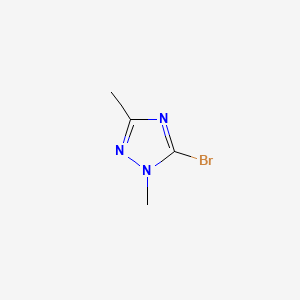
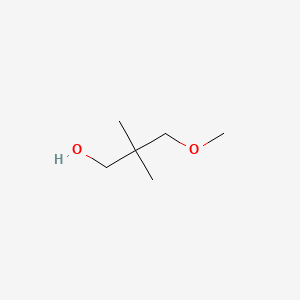
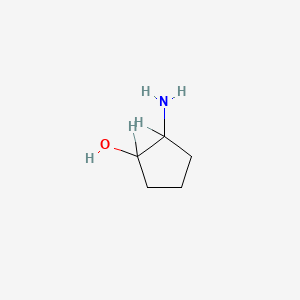
![2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1267069.png)
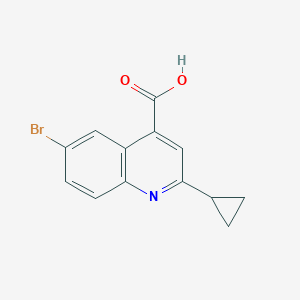
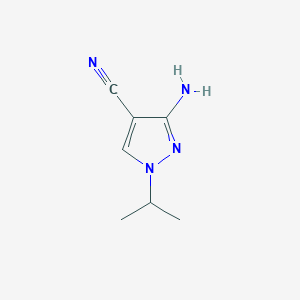
![4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione](/img/structure/B1267075.png)
